(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Metabolic stability Cytochrome P450 Gem-dimethyl effect

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS 2413885-03-5) is a functionalized saturated heterocyclic building block with the molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol. It features a 1,4-dioxane ring bearing a gem-dimethyl substitution at the C3 position and a primary aminomethyl group at C2, classifying it among 2,3-disubstituted 1,4-dioxane derivatives used primarily in early-stage medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 2413885-03-5
Cat. No. B2521706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
CAS2413885-03-5
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCC1(C(OCCO1)CN)C
InChIInChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3
InChIKeyVMDHVMWOBUMZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS 2413885-03-5): Chemical Identity, Physicochemical Baseline, and Procurement Context


(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS 2413885-03-5) is a functionalized saturated heterocyclic building block with the molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol . It features a 1,4-dioxane ring bearing a gem-dimethyl substitution at the C3 position and a primary aminomethyl group at C2, classifying it among 2,3-disubstituted 1,4-dioxane derivatives used primarily in early-stage medicinal chemistry and fragment-based drug discovery . Key computed physicochemical properties include a calculated LogP of approximately 0.14, topological polar surface area (TPSA) of 44.48 Ų, and a calculated pKa of approximately 9.6 for the primary amine [1]. Commercially, it is available at 98% purity from multiple suppliers, generally requiring quotation-based procurement for quantities of 1–10 g .

Why Unsubstituted 1,4-Dioxane-2-methanamine or Cyclohexyl Analogs Cannot Substitute for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in Drug Discovery Programs


Generic substitution of (3,3-dimethyl-1,4-dioxan-2-yl)methanamine with unsubstituted 1,4-dioxane-2-methanamine or cyclohexyl/piperidinyl amine isosteres introduces quantifiable risks to lead optimization campaigns. The unsubstituted dioxane analog lacks the gem-dimethyl group at C3, leaving the α-carbon adjacent to the ring oxygen vulnerable to cytochrome P450-mediated oxidative metabolism—specifically CYP2E1-catalyzed hydroxylation at ether α-carbons—which leads to hemiacetal formation, ring opening, and rapid metabolic clearance [1][2]. Conversely, replacing the dioxane core with a cyclohexylamine bioisostere increases lipophilicity by approximately 1.1–2.1 log units (LogP ~1.5–2.2 for cyclohexylmethylamine vs. ~0.14 for the target compound) and reduces TPSA by roughly 71% (26.02 vs. 44.48 Ų), which can adversely affect aqueous solubility and oral absorption parameters in lead molecules [3]. These structural–property differences make direct substitution without re-optimization of the candidate's ADME profile unlikely to succeed. The quantitative evidence below establishes the specific dimensions along which selection of this compound, rather than a simpler analog, is scientifically warranted.

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine: Quantitative Differentiator Evidence Guide for Scientific Selection and Procurement


Metabolic Stability Enhancement: Gem-Dimethyl Blockade of CYP2E1-Mediated α-Carbon Oxidation Versus Unsubstituted 1,4-Dioxane Analogs

The 3,3-dimethyl substitution on the 1,4-dioxane ring of the target compound is positioned to block the primary metabolic soft spot of 1,4-dioxane-containing molecules. CYP2E1 is established as the principal enzyme responsible for 1,4-dioxane metabolism, catalyzing oxidation at the ether α-carbon to form a hemiacetal intermediate that undergoes spontaneous ring opening to β-hydroxyethoxyacetic acid (HEAA) [1]. In unsubstituted 1,4-dioxane-2-methanamine analogs, this α-carbon (C3 of the dioxane ring) carries two abstractable hydrogen atoms, making it susceptible to the same oxidative pathway. The gem-dimethyl group at C3 eliminates these abstractable protons, a strategy for which the medicinal chemistry rationale is extensively documented: gem-dimethyl substitution blocks P450-mediated metabolic oxidation at the substituted position and can extend compound half-life [2]. While no direct head-to-head microsomal stability data for the target compound versus unsubstituted 1,4-dioxane-2-methanamine have been publicly disclosed, the biochemical rationale is grounded in the established mechanism of dioxane metabolism and the well-precedented metabolic shielding effect of gem-dimethyl groups.

Metabolic stability Cytochrome P450 Gem-dimethyl effect Lead optimization ADME

Polarity and Lipophilicity Differentiation: TPSA and LogP Comparison of 1,4-Dioxane Scaffold Versus Cyclohexyl Bioisosteres

The 1,4-dioxane scaffold is recognized as a bioisosteric replacement for cyclohexyl and piperidinyl rings, with the key differentiator being altered hydrogen-bond acceptor capacity and overall polarity [1]. The target compound (3,3-dimethyl-1,4-dioxan-2-yl)methanamine exhibits a calculated LogP of approximately 0.14 and TPSA of 44.48 Ų . In contrast, its closest carbocyclic bioisostere, cyclohexylmethanamine, has a reported LogP of 1.54–2.23 and TPSA of 26.02 Ų . This represents a LogP reduction of 1.4–2.1 log units (approximately 25–125× lower octanol–water partition coefficient) and a TPSA increase of 71% (18.46 Ų absolute increase) for the dioxane-based compound. The additional hydrogen-bond acceptor capacity provided by the two ring oxygen atoms is the structural basis for this polarity shift, which can improve aqueous solubility and reduce non-specific protein binding in lead molecules [1].

Lipophilicity TPSA Bioisostere Physicochemical properties CNS drug design

Synthetic Accessibility at Multigram Scale: Validated Route for 2,2-Disubstituted 1,4-Dioxane Building Blocks

The synthetic preparation of 2,2-disubstituted 1,4-dioxanes, including 3,3-dimethyl-substituted derivatives, has been demonstrated at multigram scale via an epoxide ring-opening/cyclization strategy . The approach proceeds from readily available epoxides (prepared via Corey–Chaikovsky reaction of ketones), with ethylene glycol monosodium salt ring opening followed by cyclization of the resulting diols. This methodology has been validated for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives, with the 2,2-disubstituted subclass being directly relevant to the target compound . In contrast, the isomeric 1,3-dioxane analogs (e.g., (4S)-2,2-dimethyl-1,3-dioxane-4-methanamine, CAS 191354-52-6) require distinct acetal-based synthetic approaches that may not be directly transferable, and dioxolane analogs (e.g., 2,2-dimethyl-1,3-dioxolane-4-methanamine, CAS 22195-47-7) offer a five-membered ring with different conformational properties .

Synthetic methodology Building block Multigram synthesis Medicinal chemistry 1,4-Dioxane

Conformational Restriction by Gem-Dimethyl Substitution: Thorpe–Ingold Effect and Entropic Implications for Target Binding

The gem-dimethyl substitution at C3 of the dioxane ring introduces conformational restriction through the Thorpe–Ingold (gem-dialkyl) effect, which compresses the internal bond angle at the substituted carbon and alters the conformational ensemble accessible to the dioxane ring [1]. This conformational locking can reduce the entropic penalty upon binding to a protein target, as fewer rotatable bonds and restricted ring flexibility decrease the conformational space that must be sampled in the unbound state. The target compound has a single rotatable bond (the CH₂–NH₂ linkage), compared to the unsubstituted 1,4-dioxane-2-methanamine which also has one rotatable bond but greater ring flexibility at C3 . The Thorpe–Ingold effect is well-established in physical organic chemistry and has been exploited in medicinal chemistry to pre-organize ligands into their bioactive conformation [1]. The 1,3-dioxolane analog (CAS 22195-47-7), with its five-membered ring, presents a fundamentally different ring conformational profile that cannot replicate the six-membered dioxane geometry.

Conformational restriction Thorpe-Ingold effect Entropic penalty Binding affinity Scaffold design

Commercial Availability and Purity Benchmarking: 98% Purity with Established Supply Chain Versus Research-Quantity-Only Analogs

The target compound is commercially available at 98% purity from LeYan (Cat. No. 1612172) with quantities ranging from 1 g to 10 g, procurable through a quotation-based system . Additionally, the 3,3-dimethyl-1,4-dioxane scaffold family is represented in the Sigma-Aldrich/Enamine catalog (e.g., the methanol analog, (3,3-dimethyl-1,4-dioxan-2-yl)methanol, Cat. No. ENAH90822087, 95% purity), confirming the broader commercial viability and quality-assurance infrastructure for this scaffold class . In comparison, the enantiopure (R)- or (S)-configured 1,4-dioxan-2-yl analogs (e.g., CAS 1523541-84-5 and 1523541-96-9) are available but as hydrochloride salts, requiring an additional free-basing step if the free amine is needed . The 1,3-dioxolane analog (CAS 22195-47-7, Sigma-Aldrich) is available at 97% purity but presents a different ring size. The availability of the target compound as the free base (rather than exclusively as the hydrochloride salt) simplifies direct use in amide coupling and reductive amination reactions without prior neutralization.

Commercial availability Purity Supply chain Procurement Building block

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low-Molecular-Weight Polar Amine Building Blocks

With a molecular weight of 145.20 Da and a primary amine handle, the compound falls within the Rule-of-Three compliant range for fragment-based screening libraries (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3) . Its calculated LogP of ~0.14 and TPSA of 44.48 Ų position it as a high-solubility fragment that can be elaborated into leads while maintaining favorable physicochemical properties. Compared to cyclohexylmethylamine fragments (LogP ~1.5–2.2, TPSA 26.02 Ų), the increased polarity of the dioxane scaffold supports aqueous solubility at higher fragment concentrations—critical for biophysical screening methods such as SPR and NMR where fragment solubility at 200–1000 µM is essential .

Bioisosteric Replacement of Cyclohexyl or Piperidinyl Amines in Lead Optimization Campaigns Targeting CNS or Oral Drug Candidates

The 1,4-dioxane core is established as a bioisosteric replacement for saturated carbocycles (cyclohexyl) and saturated heterocycles (piperidine, piperazine, morpholine) to modulate hydrogen-bond acceptor count, polarity, and lipophilicity . The target compound provides a 1.4–2.1 log unit LogP reduction and 71% TPSA increase versus cyclohexylmethylamine . For CNS programs, TPSA values between 40–90 Ų are considered favorable for passive blood–brain barrier penetration; the target compound's TPSA of 44.48 Ų sits at the lower end of this range, offering a polarity advantage over cyclohexyl analogs (TPSA 26.02 Ų) while retaining BBB-penetrant potential. The gem-dimethyl substitution further addresses the metabolic stability concern inherent to unsubstituted dioxanes [1].

Synthesis of Spirocyclic and Conformationally Restricted Compound Libraries for Underexplored Chemical Space

The validated synthetic methodology for 2,2-disubstituted 1,4-dioxane building blocks (Bondarenko et al., Synthesis 2018) enables the preparation of spirocyclic and fused-ring derivatives starting from epoxides of cyclic ketones . The target compound can serve as a precursor for amide, sulfonamide, or urea library synthesis where the 3,3-dimethyl-1,4-dioxane moiety introduces three-dimensionality and defined conformational constraints. This is particularly valuable for exploring chemical space orthogonal to traditional flat aromatic scaffolds, consistent with the industry trend toward increasing the fraction of sp³-hybridized carbons (Fsp³) in screening collections .

Amide Coupling and Reductive Amination Workflows Requiring Unprotected Primary Amine Building Blocks

As a free base with 98% purity, the compound is directly compatible with standard amide coupling protocols (HATU/DIPEA in DMF) and reductive amination conditions without the additional neutralization step required for hydrochloride salt forms of related chiral dioxane building blocks . The single rotatable bond and primary amine enable predictable reactivity in library synthesis, while the steric environment around the amine (adjacent to a quaternary carbon) may confer selectivity advantages in certain coupling reactions where steric differentiation between competing nucleophiles is desired .

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